2-(Furan-2-yl)chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Furan-2-yl)chromen-4-one is a useful research compound. Its molecular formula is C13H8O3 and its molecular weight is 212.20 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Furan-2-yl)chromen-4-one, also known as furanocoumarin, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

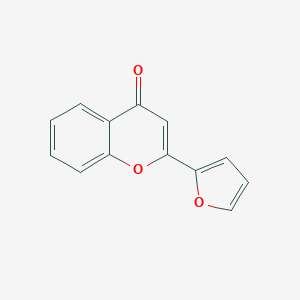

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chromone backbone with a furan ring, which contributes to its unique biological properties.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 32 |

| 2-(Furan-2-yl)-3-hydroxy | Escherichia coli | 18 | 16 |

| 6-methyl derivative | Candida albicans | 20 | 8 |

These findings suggest that modifications to the furanocoumarin structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The compound induced apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Table 2: Anticancer Effects on MCF-7 Cells

| Treatment | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Control | - | 5 |

| This compound | 12 | 45 |

| Doxorubicin | 0.5 | 70 |

These results indicate that while the compound is less potent than doxorubicin, it still presents significant anticancer activity and could serve as a lead compound for further development .

Antiviral Activity

Recent research has identified the potential of this compound as an antiviral agent , particularly against SARS-CoV-2. Compounds derived from this structure have been shown to inhibit the main protease (Mpro) of SARS-CoV-2.

Table 3: Inhibition of SARS-CoV-2 Mpro

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| F8-S43 | 10.76 | >9 |

| F8-B6 | 1.57 | >63 |

| F8-B22 | 1.55 | >64 |

The most potent derivative, F8-B6, exhibited low cytotoxicity with a CC50 value exceeding 100 µM in Vero and MDCK cells, indicating its potential for therapeutic use .

科学的研究の応用

Medicinal Chemistry

The chromenone structure of 2-(Furan-2-yl)chromen-4-one is associated with numerous biological activities. Research indicates that its derivatives exhibit significant pharmacological properties, including:

- Antitumor Activity : Derivatives such as 4-amino-2H-benzo[h]chromen-2-one have shown cytotoxic effects against various cancer cell lines with effective concentrations (ED50 values) ranging from 0.01 to 2.1 μM. The furan moiety enhances these activities by participating in electron transfer and reactive oxygen species generation.

- Antimicrobial Properties : Studies have demonstrated that compounds related to this compound possess antibacterial and antifungal activities. For example, a series of synthesized derivatives were tested against gram-positive and gram-negative bacteria, showing efficacy comparable to known antibiotics .

Case Study: Anticancer Activity

A study investigated the anticancer potential of several derivatives of this compound, revealing that specific substitutions at the chromenone structure significantly enhanced their activity against human cancer cell lines. The study used a variety of assays to measure cell viability and apoptosis induction .

Photochemistry

The compound has been explored for its photochemical properties, particularly in the context of photolysis reactions. When subjected to UV light (around 360 nm), this compound forms various dimeric photoproducts in aerated solutions. These reactions are significant for understanding the compound's behavior under light exposure and its potential applications in photodynamic therapy .

Data Table: Photoproducts from Photolysis

| Condition | Solvent | Photoproducts Identified |

|---|---|---|

| Aerated Solutions | Cyclohexane | Dehydrodimer and various indandiones |

| De-aerated Solutions | Acetonitrile | Corresponding indandiones only |

Material Science

The structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of fluorescent probes. The intramolecular hydrogen bonding within its structure contributes to its stability and fluorescence properties, making it a candidate for sensors and imaging agents .

Case Study: Fluorescent Probes

Research has shown that compounds with the chromenone structure can be utilized as fluorescent probes sensitive to environmental changes. These probes can be applied in biological imaging and environmental monitoring due to their responsiveness to pH and other chemical conditions .

特性

CAS番号 |

3034-14-8 |

|---|---|

分子式 |

C13H8O3 |

分子量 |

212.20 g/mol |

IUPAC名 |

2-(furan-2-yl)chromen-4-one |

InChI |

InChI=1S/C13H8O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8H |

InChIキー |

BAYZQQMFPJBSGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。